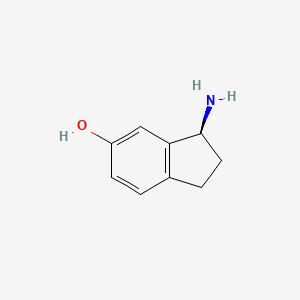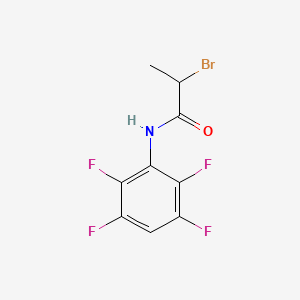
2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide
Descripción general
Descripción
2-Bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide is a chemical compound with the molecular formula C9H6BrF4NO . It has an average mass of 300.048 Da and a mono-isotopic mass of 298.956879 Da .
Molecular Structure Analysis
The molecular structure of 2-Bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide consists of a bromine atom (Br), a nitrogen atom (N), an oxygen atom (O), and multiple carbon ©, hydrogen (H), and fluorine (F) atoms .
Aplicaciones Científicas De Investigación
Crystal Structures
- The crystal structures of compounds related to 2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide, such as 1-(4-bromo-2,3,5,6-tetrafluorophenyl)-3-benzylimidazolium bromides, have been studied, revealing interactions like C─Br⋯Br− halogen bonding and π–π stacking, contributing to an understanding of molecular interactions in these compounds (Althagbi, Evans, & Saunders, 2018).
Molecular Synthesis and Structure Analysis
- 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide has been synthesized and analyzed for its molecular structure, providing insights into the design of fluorescent initiators for polymerizations (Kulai & Mallet-Ladeira, 2016).
Antimicrobial Properties
- Arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragment, similar to 2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide, have been explored for their antibacterial and antifungal properties, highlighting potential applications in medical research (Baranovskyi et al., 2018).
Mutagenic Effect Studies
- Research on the mutagenic effect of chiral or racemic 2-bromo-propanamides, including structures similar to 2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide, offers insights into their biological interactions, particularly in bacterial systems (Dolzani et al., 1992).
Organic Synthesis and Reaction Studies
- Studies have been conducted on reactions and stability of compounds related to 2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide, like 2-bromo-3,4,5,6-tetrafluorophenyllithium, which are crucial for understanding the behavior of these compounds in organic synthesis (Tamborski & Soloski, 1967).
Photocleavage Reactions
- The photocleavage reactions of monothioimides, closely related to the 2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide structure, have been studied, providing valuable information on their potential use in photochemical applications (Fu, Scheffer, & Trotter, 1998).
Propiedades
IUPAC Name |
2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF4NO/c1-3(10)9(16)15-8-6(13)4(11)2-5(12)7(8)14/h2-3H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEFKRYFJCUSNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C(=CC(=C1F)F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2,3,5,6-tetrafluorophenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



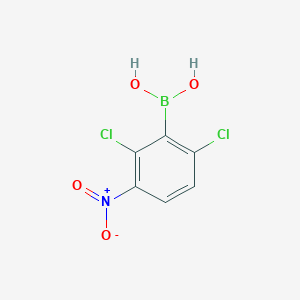
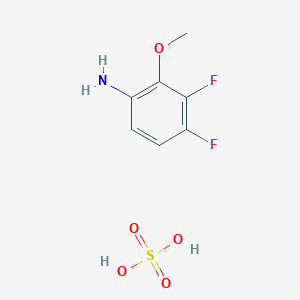

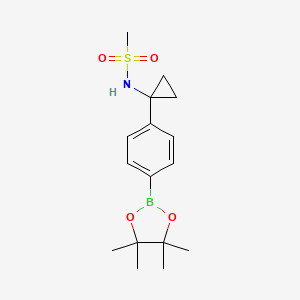
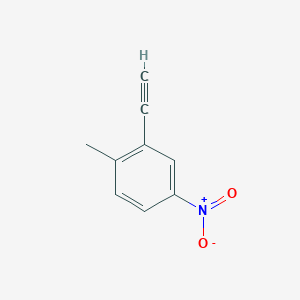
![C-[3-(5'-(Trifluoromethyl)pyridin-2'-yl)-[1,2,4] oxadiazol-5-yl]-methylaminonium trifluoroacetate](/img/structure/B1393165.png)
![tert-Butyl 4-[(2-amino-5-methylphenyl)amino]-piperidine-1-carboxylate](/img/structure/B1393168.png)
![1-{2-[(tert-Butoxy)carbonyl]phenyl}-5-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B1393169.png)
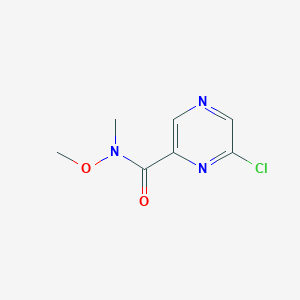
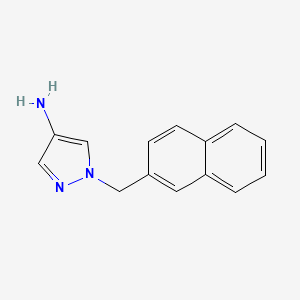
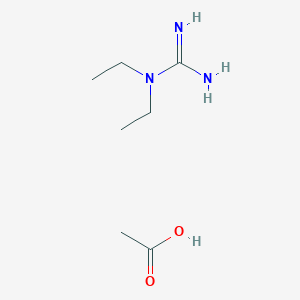
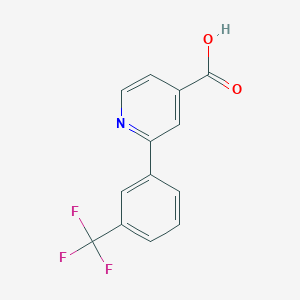
![1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B1393179.png)
